molecular formula C9H10N6O2 B14023151 1,3-dimethyl-5-[(1E)-[(1H-1,2,4-triazol-5-yl)imino]methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

1,3-dimethyl-5-[(1E)-[(1H-1,2,4-triazol-5-yl)imino]methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B14023151
M. Wt: 234.22 g/mol
InChI Key: YGZHCBZLNXSRKU-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-[(1E)-[(1H-1,2,4-triazol-5-yl)imino]methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound contains both triazole and pyrimidine rings, which are known for their significant biological and chemical properties. The presence of these rings makes the compound a potential candidate for various applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-[(1E)-[(1H-1,2,4-triazol-5-yl)imino]methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethylurea with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-[(1E)-[(1H-1,2,4-triazol-5-yl)imino]methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1,3-dimethyl-5-[(1E)-[(1H-1,2,4-triazol-5-yl)imino]methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-[(1E)-[(1H-1,2,4-triazol-5-yl)imino]methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The triazole ring is known to interact with metal ions, which can further modulate the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-5-[(1E)-[(1H-1,2,4-triazol-5-yl)imino]methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its unique combination of triazole and pyrimidine rings, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C9H10N6O2

Molecular Weight

234.22 g/mol

IUPAC Name

1,3-dimethyl-5-(1H-1,2,4-triazol-5-yliminomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H10N6O2/c1-14-4-6(7(16)15(2)9(14)17)3-10-8-11-5-12-13-8/h3-5H,1-2H3,(H,11,12,13)

InChI Key

YGZHCBZLNXSRKU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)C=NC2=NC=NN2

Origin of Product

United States

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